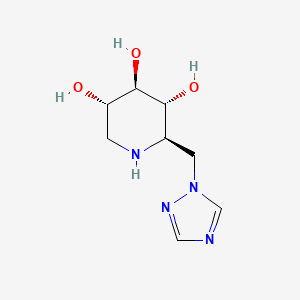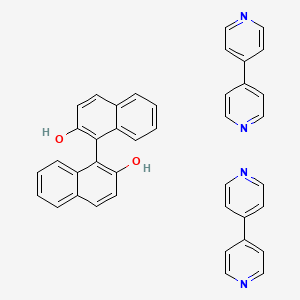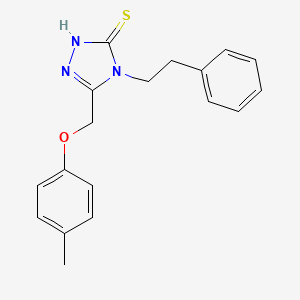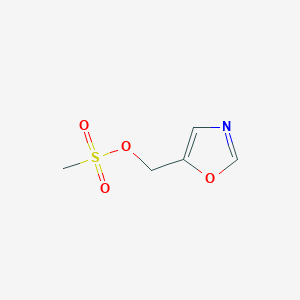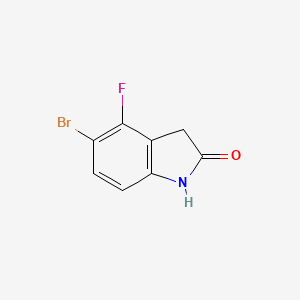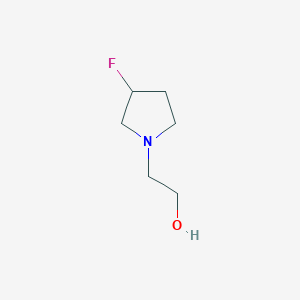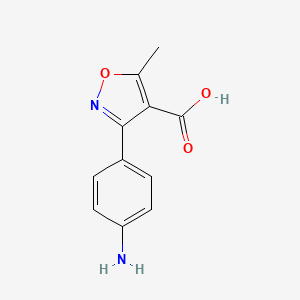
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-アミノフェニル)-5-メチルイソキサゾール-4-カルボン酸は、イソキサゾール環にアミノフェニル基とカルボン酸基が置換された有機化合物です。
2. 製法
合成経路と反応条件
3-(4-アミノフェニル)-5-メチルイソキサゾール-4-カルボン酸の合成は、通常、以下の手順で行われます。
イソキサゾール環の形成: これは、ニトリルオキシドとアルキンとの間の1,3-双極環状付加反応によって達成できます。
アミノフェニル基の導入: この手順には、イソキサゾール環のニトロ化と、アミノ基を導入するための還元が含まれます。
工業的製造方法
この化合物の工業的製造方法には、収率を向上させ、コストを削減するために、上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、反応条件の高スループットスクリーニング、連続フロー化学技術が含まれます。
3. 化学反応解析
反応の種類
3-(4-アミノフェニル)-5-メチルイソキサゾール-4-カルボン酸は、さまざまな化学反応を受けることができます。これらには、以下が含まれます。
酸化: アミノ基は、ニトロ誘導体に変換するために酸化できます。
還元: ニトロ基は、アミノ基に還元することができます。
置換: 芳香環は、求電子置換反応を受けます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: パラジウム触媒(Pd/C)の存在下で水素ガス(H2)などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、ルイス酸触媒の存在下で臭素(Br2)または塩素(Cl2)などの試薬を使用して実行できます。
主要な生成物
酸化: この化合物のニトロ誘導体。
還元: アミノ誘導体。
置換: この化合物のハロゲン化誘導体。
4. 科学研究への応用
3-(4-アミノフェニル)-5-メチルイソキサゾール-4-カルボン酸には、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されています。
生物学: 抗菌および抗がん特性を持つ生物活性分子としての可能性について調査されています。
医学: 特に酵素阻害剤の設計における医薬品開発における潜在的な使用について調査されています。
工業: その独特の化学的特性により、ポリマーやコーティングなどの高度な材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Aminophenyl Group: This step involves the nitration of the isoxazole ring followed by reduction to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
3-(4-アミノフェニル)-5-メチルイソキサゾール-4-カルボン酸の作用機序は、特定の分子標的との相互作用に関連しています。たとえば、それは特定の酵素の活性部位に結合してその活性を阻害することにより、特定の酵素を阻害する可能性があります。関与する正確な分子経路は、特定の用途と標的によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
4-アミノフェニルボロン酸: 構造が似ていますが、イソキサゾール環の代わりにボロン酸基が含まれています。
5-メチルイソキサゾール-4-カルボン酸: アミノフェニル基を欠いていますが、イソキサゾールとカルボン酸の機能を共有しています。
独自性
3-(4-アミノフェニル)-5-メチルイソキサゾール-4-カルボン酸は、独自の化学反応性と潜在的な生物活性を与える官能基の組み合わせのためにユニークです。これは、研究と産業におけるさまざまな用途のための汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
4-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of an isoxazole ring.
5-Methylisoxazole-4-carboxylic acid: Lacks the aminophenyl group but shares the isoxazole and carboxylic acid functionalities.
Uniqueness
3-(4-Aminophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
3-(4-aminophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,12H2,1H3,(H,14,15) |
InChIキー |
FBLYEAOFCPEICZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


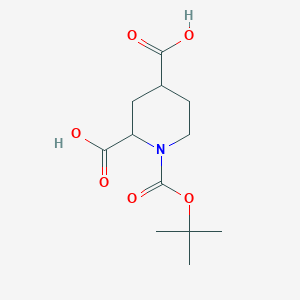
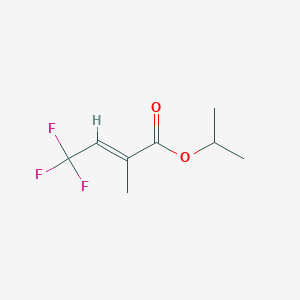

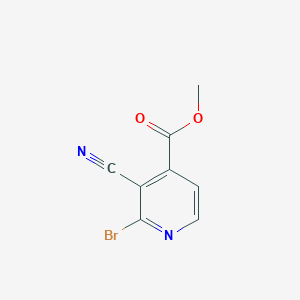
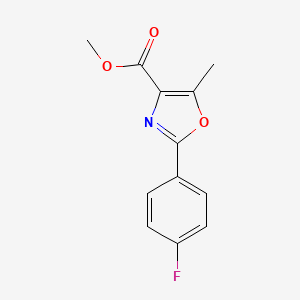
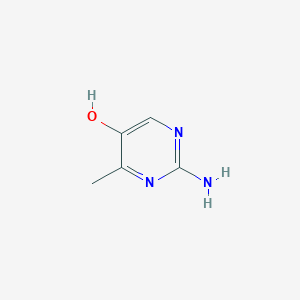
![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
